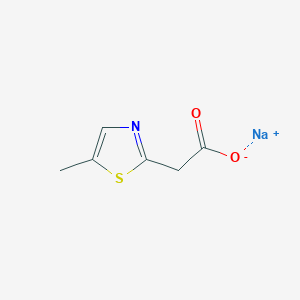

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDLBAIVVRAPTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Topic: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Physicochemical Profiling, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly in the development of metabolic modulators (PPAR agonists) and anti-infective agents. Functioning as a stable, water-soluble source of the (5-methylthiazol-2-yl)acetic acid moiety, this compound enables the introduction of the thiazole ring—a classic bioisostere for pyridine and phenyl rings—into drug scaffolds.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated Hantzsch-based synthetic route, and critical quality control parameters required for GMP-compliant environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The sodium salt form offers enhanced stability and handling characteristics compared to the free acid, which can be prone to decarboxylation under thermal stress.

Structural Specifications

| Property | Detail |

| IUPAC Name | Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate |

| Molecular Formula | C₆H₆NNaO₂S |

| Molecular Weight | 179.17 g/mol |

| SMILES | CC1=CN=C(S1)CC(=O)[O-].[Na+] |

| InChI Key | IIDLBAIVVRAPTG-UHFFFAOYSA-M |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol; Sparingly soluble in Acetone, DCM |

Thermal & Stability Profile

-

Hygroscopicity: Moderate. The sodium carboxylate moiety is prone to moisture uptake; storage in desiccated environments is mandatory to prevent clumping and hydrolysis risks.

-

Thermal Stability: Stable up to 200°C. Decomposition (decarboxylation) may occur above 220°C, releasing 2,5-dimethylthiazole.

-

pKa (Parent Acid): Calculated ~3.8. The salt acts as a weak base in aqueous solution (pH ~8.5 at 10 mM).

Synthetic Methodology: The Hantzsch Route

To ensure high regioselectivity for the 5-methyl isomer over the 4-methyl isomer, a modified Hantzsch Thiazole Synthesis is the industry-standard protocol. This method couples a thioamide derivative with an

Retrosynthetic Analysis

The 5-methyl substitution pattern dictates the choice of electrophile. Using 2-chloropropanal (rather than chloroacetone) ensures the methyl group is positioned at C5.

-

Precursor A (Nucleophile): Ethyl 3-amino-3-thioxopropanoate (derived from Ethyl cyanoacetate + H₂S).

-

Precursor B (Electrophile): 2-Chloropropanal.

Step-by-Step Protocol

Step 1: Formation of the Thioamide Intermediate

-

Reagents: Ethyl cyanoacetate (1.0 eq), Hydrogen sulfide (gas or NaHS/MgCl₂), Triethylamine (catalytic).

-

Conditions: Solvate ethyl cyanoacetate in Ethanol. Sparge with H₂S gas at 0°C for 4 hours.

-

Outcome: Yields Ethyl 3-amino-3-thioxopropanoate (Ethyl thiocarbamoylacetate).

Step 2: Hantzsch Cyclization

-

Reagents: Thioamide intermediate (from Step 1), 2-Chloropropanal (1.1 eq).

-

Solvent: Ethanol or DMF.

-

Procedure:

-

Dissolve thioamide in Ethanol.

-

Add 2-Chloropropanal dropwise at room temperature to prevent exotherm.

-

Reflux for 6–12 hours. The sulfur atom attacks the

-carbon of the aldehyde, followed by nitrogen condensation with the carbonyl.

-

-

Purification: Evaporate solvent. The resulting hydrobromide/chloride salt is neutralized with NaHCO₃ to yield Ethyl 2-(5-methylthiazol-2-yl)acetate .

Step 3: Saponification & Salt Formation

-

Hydrolysis: Treat the ethyl ester with NaOH (1.05 eq) in MeOH/Water (1:1) at ambient temperature for 2 hours.

-

Isolation: Concentrate the solution. Lyophilize or crystallize from EtOH/Et₂O to obtain the sodium salt.

Synthetic Workflow Diagram

Figure 1: Critical path for the regioselective synthesis of the 5-methylthiazole scaffold.

Applications in Drug Discovery[4][6]

Bioisosteric Rationale

The 5-methylthiazole ring is a valuable scaffold in medicinal chemistry due to its electronic and steric properties:

-

Lipophilicity Modulation: The thiazole ring is less lipophilic than a phenyl ring (LogP ~0.44 vs 2.14), improving aqueous solubility.

-

Metabolic Stability: The 5-methyl block prevents metabolic oxidation at the C5 position, a common soft spot in unsubstituted thiazoles.

-

Pi-Stacking: The aromatic nature allows for

interactions with target protein residues (e.g., Phenylalanine or Tryptophan gates).

Therapeutic Areas[4]

-

PPAR Agonists: Thiazole-acetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs). The 5-methyl substitution often optimizes the fit within the ligand-binding pocket (LBD) of PPAR

. -

Anti-Infectives: Used as a side-chain precursor for cephalosporins and monobactams, where the thiazole moiety enhances affinity for Penicillin-Binding Proteins (PBPs).

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<180 Da) and distinct polarity vector, it serves as an ideal "fragment" for crystallographic screening.

Quality Control & Handling

Analytical Specifications (Release Criteria)

| Test | Method | Specification |

| Purity | HPLC (C18, ACN/Buffer) | |

| Identity | ¹H-NMR (D₂O) | Confirms 5-Me singlet (~2.4 ppm) and CH₂ singlet (~3.8 ppm) |

| Sodium Content | ICP-OES / Titration | 12.0% |

| Water Content | Karl Fischer |

QC Decision Tree

Figure 2: Quality control logic for validating batch integrity.

Safety & Storage

-

Signal Word: WARNING (GHS07).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccate strictly.

References

-

PubChem. Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (CID 71755873). National Library of Medicine. Available at: [Link]

- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for thiazole synthesis).

- Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Comprehensive review of thiazole regiochemistry).

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on thiazole as a phenyl bioisostere).

Thiazole-Containing Compounds: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. This versatility is evidenced by the significant number of thiazole-containing molecules that have successfully transitioned into clinical use, including prominent anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thiazole moiety in drug discovery. It delves into the fundamental chemistry and synthetic strategies for creating thiazole derivatives, explores their diverse pharmacological activities and mechanisms of action across key therapeutic areas, and elucidates critical structure-activity relationships. Furthermore, this guide presents a detailed experimental workflow for the synthesis and biological evaluation of a model thiazole compound, offering practical insights for laboratory application.

Introduction: The Significance of the Thiazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles being present in approximately 75% of FDA-approved small-molecule drugs.[3] Among these, the thiazole nucleus holds a privileged status.[1] Found in natural products like Vitamin B1 (Thiamine) and integrated into the core of blockbuster synthetic drugs, the thiazole ring's importance is undeniable.[1][4] Its aromatic nature, combined with the presence of heteroatoms capable of hydrogen bonding and coordination, makes it an ideal building block for designing molecules that can interact with specific biological targets.[5] The clinical success of drugs such as the antiretroviral Ritonavir , the anticancer agent Dasatinib , and the antimicrobial Sulfathiazole underscores the therapeutic potential that continues to drive research into novel thiazole derivatives.[1][6]

The Chemistry and Synthesis of Thiazole Derivatives

A deep understanding of the synthesis of the thiazole core is fundamental to developing new chemical entities. The field has evolved from foundational methods to highly efficient modern techniques.

Classic Synthetic Routes

The most renowned and historically significant method for thiazole synthesis is the Hantzsch Thiazole Synthesis , first described in the late 19th century. This reaction involves the condensation of an α-haloketone with a thioamide.[7] Its reliability and broad substrate scope have made it a cornerstone of thiazole chemistry.[8]

Other classical methods include:

-

Cook-Heilborn Synthesis: Involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates to yield 5-aminothiazoles.[9]

-

Tcherniac's Synthesis: Utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[9]

Modern Synthetic Strategies

To meet the demands of high-throughput screening and green chemistry, classical methods have been refined. Modern adaptations, including microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions, offer significant advantages such as drastically reduced reaction times, improved yields, and more environmentally benign protocols.[7][10]

Caption: Figure 1: Generalized workflow of the Hantzsch Thiazole Synthesis.

Pharmacological Activities & Mechanisms of Action

Thiazole derivatives exhibit a remarkable breadth of biological activities, positioning them as critical scaffolds for tackling a wide range of diseases.[11][12]

Anticancer Activity

The thiazole moiety is a cornerstone in the development of modern chemotherapeutics.[5] Its derivatives act through diverse and highly specific mechanisms.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Thiazole-based drugs like Dasatinib are potent multi-kinase inhibitors that target key signaling pathways responsible for tumor proliferation and survival.[5]

-

Tubulin Polymerization Disruption: The mitotic spindle is a validated anticancer target. Thiazole-containing natural products like Epothilones and their synthetic analogs (e.g., Ixabepilone ) bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[13]

-

Inhibition of Signaling Pathways: Thiazole derivatives have been shown to inhibit critical cell survival pathways, including NF-κB, mTOR, and PI3K/Akt, leading to programmed cell death in cancer cells.[14]

-

Induction of Apoptosis: The thiazole scaffold can be readily functionalized to interact with proteins in the apoptotic cascade, such as the Bcl-2 family, promoting the selective elimination of malignant cells.[15]

Caption: Figure 2: Mechanism of a thiazole-based kinase inhibitor.

Table 1: Selected Anticancer Thiazole Derivatives and Their Biological Activity

| Compound/Drug | Target / Mechanism | IC50 Value | Cancer Cell Line | Reference |

| Dasatinib | Multi-kinase inhibitor (BCR-ABL, Src) | <1 nM (BCR-ABL) | Various | [5] |

| Compound 4c | VEGFR-2 Inhibition, Apoptosis Induction | 2.57 µM | MCF-7 (Breast) | [16] |

| Compound 8c | hLDHA Inhibition | 2.01 µM | SiHa (Cervical) | [4] |

| Thiazofurine | IMP Dehydrogenase Inhibition | - | Leukemia | [1] |

Antimicrobial and Anti-inflammatory Roles

The thiazole scaffold is integral to numerous antimicrobial and anti-inflammatory drugs.

-

Antibacterial/Antifungal: The reduced thiazole ring (thiazolidine) is a core component of the penicillin and cephalosporin classes of antibiotics.[1][9] Synthetic derivatives like Sulfathiazole were among the first effective antimicrobials, while compounds like Abafungin show potent antifungal activity.[1]

-

Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole incorporate a thiazole ring and function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.[3][17]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of thiazole compounds relies on a clear understanding of their SAR. The biological activity can be finely tuned by modifying substituents at the C2, C4, and C5 positions of the thiazole ring.[17]

-

C2 Position: Often substituted with amino, hydrazinyl, or other heterocyclic rings. The nature of this group is critical for target binding, particularly through hydrogen bond formation.[5][18]

-

C4 and C5 Positions: Substitution with aryl or alkyl groups significantly impacts the molecule's lipophilicity, steric profile, and overall conformation, which dictates its ability to fit into the binding pocket of a target protein.[4][19]

For example, in a series of antimicrobial thiazoles, the introduction of a strong electron-withdrawing group (like a nitro group) at the para position of a phenyl ring attached to the core scaffold resulted in a marked increase in both antibacterial and antifungal activity.[20] This highlights how electronic effects, in addition to steric factors, are pivotal in rational drug design.

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, field-proven protocol for the synthesis and preliminary biological evaluation of a 2-amino-4-arylthiazole derivative, a common scaffold in drug discovery programs.

Synthesis via Hantzsch Condensation

Objective: To synthesize 2-amino-4-(4-bromophenyl)thiazole.

Rationale: This protocol uses the robust Hantzsch synthesis. A brominated phenacyl bromide is chosen as the α-haloketone to introduce a functional handle for potential further modification (e.g., via cross-coupling reactions), a common strategy in medicinal chemistry. Ethanol is selected as a solvent due to its ability to dissolve both reactants and its relatively low toxicity. The reaction is refluxed to provide sufficient thermal energy to overcome the activation barrier for the condensation and cyclization steps.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (95%)

-

Round-bottom flask, condenser, heating mantle

-

TLC plates (silica gel), appropriate developing solvent (e.g., 30% Ethyl Acetate in Hexane)

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-Bromo-1-(4-bromophenyl)ethan-1-one (e.g., 2.78 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting α-haloketone spot indicates reaction completion (typically 2-4 hours).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted thiourea.

-

Purification: The crude solid can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-(4-bromophenyl)thiazole as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compound on a human cancer cell line (e.g., MCF-7, breast cancer).

Rationale: The MTT assay is a standard colorimetric assay for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity in treated cells compared to an untreated control indicates a cytotoxic or anti-proliferative effect. This protocol establishes a dose-response curve to calculate the IC50 value, a quantitative measure of potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the synthesized thiazole derivative in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Figure 3: Integrated workflow from synthesis to biological data.

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery.[12] More than 90 thiazole-containing derivatives are currently under clinical investigation for a variety of diseases.[21] Future efforts will likely focus on developing novel synthetic methodologies to access more complex and diverse thiazole libraries. Furthermore, the application of computational chemistry and machine learning will accelerate the design of thiazole derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

References

- Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds - Benchchem.

- Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.

- Thiazole: A privileged scaffold in drug discovery | Request PDF - ResearchGate.

- Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis.

- A review on thiazole based compounds & it's pharmacological activities.

- Application and synthesis of thiazole ring in clinically approved drugs - PubMed.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.

- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central.

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.

- Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega.

- An Overview of Thiazole Derivatives and its Biological Activities.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications.

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.

- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI.

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF - ResearchGate.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate.

- A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores - ResearchGate.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wisdomlib.org [wisdomlib.org]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 17. archives.ijper.org [archives.ijper.org]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Investigating the Cardiovascular Potential of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

An in-depth technical guide on the application of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in cardiovascular research, including its potential mechanisms of action, detailed experimental protocols, and data interpretation.

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, a novel thiazole derivative, in cardiovascular research. While direct studies on this specific molecule are emerging, the well-documented cardiovascular activities of the thiazole and thiazolidinedione class of compounds provide a strong rationale for its investigation. This guide outlines hypothesized mechanisms of action, detailed protocols for in vitro and ex vivo characterization, and a framework for data analysis. The protocols are designed to be self-validating, incorporating essential controls and benchmarks to ensure data integrity and reproducibility.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

The thiazole ring is a core scaffold in numerous pharmacologically active compounds, most notably the thiazolidinedione (TZD) class of drugs like Pioglitazone and Rosiglitazone, which are known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ activation has significant effects on glucose metabolism and inflammation, with established pleiotropic effects on the cardiovascular system. These effects include improved endothelial function, reduction in inflammation, and modulation of cardiac remodeling.

Given its structural similarity, we hypothesize that Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (referred to as "Compound-SMT" hereafter) may act as a modulator of PPARγ or other related nuclear receptors. Its potential cardiovascular effects could stem from the downstream regulation of genes involved in inflammation, oxidative stress, and metabolism.

Potential Therapeutic Applications:

-

Atherosclerosis: By reducing vascular inflammation and improving lipid profiles.

-

Myocardial Ischemia-Reperfusion (I/R) Injury: Through anti-inflammatory and antioxidant effects.

-

Heart Failure: By mitigating adverse cardiac remodeling.

-

Hypertension: Through improved endothelial function and vasodilation.

Hypothesized Signaling Pathway:

The proposed mechanism centers on the activation of PPARγ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action can transactivate genes with anti-inflammatory properties while simultaneously repressing pro-inflammatory signaling pathways, such as NF-κB.

Caption: Hypothesized signaling pathway for Compound-SMT in a vascular cell.

Part 2: Experimental Protocols and Methodologies

This section provides step-by-step protocols to evaluate the efficacy and mechanism of Compound-SMT.

Protocol 2.1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine if Compound-SMT can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages, a key event in atherosclerosis.

Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.

Methodology:

-

Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Compound-SMT (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO or PBS). A known PPARγ agonist like Pioglitazone (10 µM) should be used as a positive control. Incubate for 2 hours.

-

Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control group. Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability: Assess cell viability in a parallel plate using an MTT or PrestoBlue™ assay to ensure the observed effects are not due to cytotoxicity.

Data Analysis: Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control group. Plot the dose-response curve and calculate the IC₅₀ value for Compound-SMT.

| Treatment Group | Compound-SMT Conc. (µM) | TNF-α Conc. (pg/mL) | IL-6 Conc. (pg/mL) | Cell Viability (%) |

| Vehicle Control (No LPS) | 0 | Baseline | Baseline | 100 |

| Vehicle Control (+ LPS) | 0 | High | High | ~98 |

| Compound-SMT (+ LPS) | 0.1 | ... | ... | ... |

| Compound-SMT (+ LPS) | 1 | ... | ... | ... |

| Compound-SMT (+ LPS) | 10 | ... | ... | ... |

| Pioglitazone (10 µM) (+ LPS) | N/A | Reduced | Reduced | ~99 |

Protocol 2.2: Ex Vivo Assessment of Cardioprotection in a Langendorff Heart Model

Objective: To evaluate the ability of Compound-SMT to protect the heart from ischemia-reperfusion (I/R) injury. This model provides a physiologically relevant system to study cardiac function independent of systemic influences.

Model: Isolated hearts from Sprague-Dawley rats.

Methodology:

-

Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit (KH) buffer.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂/5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for 20 minutes. A pressure-transducing balloon inserted into the left ventricle records functional parameters like Left Ventricular Developed Pressure (LVDP) and heart rate.

-

Treatment Protocol:

-

Group 1 (Control): 20 min stabilization -> 30 min global ischemia (stop perfusion) -> 60 min reperfusion.

-

Group 2 (Compound-SMT): 20 min stabilization -> perfuse with KH buffer containing Compound-SMT (e.g., 5 µM) for 10 min -> 30 min global ischemia -> 60 min reperfusion with Compound-SMT.

-

-

Functional Assessment: Continuously record cardiac function throughout the experiment.

-

Infarct Size Measurement: At the end of reperfusion, perfuse the heart with 1% triphenyl tetrazolium chloride (TTC) stain. The viable myocardium stains red, while the infarcted tissue remains pale. Slice the ventricles and image them to quantify the infarct size as a percentage of the total ventricular area.

Experimental Workflow:

Caption: Workflow for the ex vivo Langendorff ischemia-reperfusion protocol.

Data Analysis: Compare the recovery of LVDP during reperfusion (expressed as a percentage of the pre-ischemic baseline) between the control and Compound-SMT groups. Similarly, compare the infarct size percentages.

| Group | LVDP Recovery (%) | Infarct Size (% of Ventricle) |

| Control (I/R) | ~30-40% | ~45-55% |

| Compound-SMT | ... | ... |

Part 3: Data Interpretation and Further Steps

Interpreting Results:

-

A significant reduction in TNF-α and IL-6 levels in Protocol 2.1 would indicate potent anti-inflammatory properties.

-

In Protocol 2.2, a higher percentage of LVDP recovery and a smaller infarct size in the Compound-SMT group compared to the control would demonstrate a direct cardioprotective effect against I/R injury.

Follow-up Experiments:

-

Mechanism Validation: Use a PPARγ antagonist (e.g., GW9662) in conjunction with Compound-SMT in the described assays. A reversal of the protective or anti-inflammatory effects would strongly support a PPARγ-dependent mechanism.

-

Western Blot Analysis: Probe tissue lysates from the Langendorff hearts for key signaling proteins, such as phosphorylated NF-κB, to confirm the modulation of the hypothesized pathway.

-

In Vivo Studies: If in vitro and ex vivo data are promising, progress to in vivo models of cardiovascular disease, such as a coronary artery ligation model in mice to induce myocardial infarction, to assess the therapeutic efficacy of Compound-SMT in a whole-organism context.

Conclusion: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate represents a promising chemical scaffold for investigation in cardiovascular drug discovery. By leveraging established knowledge of the thiazole class of compounds, the protocols outlined in this guide provide a robust framework for characterizing its biological activity and elucidating its mechanism of action. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.

References

-

Title: The role of PPARγ in the cardiovascular system. Source: PPAR Research, 2008. URL: [Link]

-

Title: Pleiotropic Effects of Thiazolidinediones: A Review of Their Role in Cardiovascular Disease. Source: Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2021. URL: [Link]

-

Title: The Langendorff Heart. Source: Journal of Pharmacological and Toxicological Methods, 2011. URL: [Link]

Evaluating the Anti-Cancer Potential of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in Cancer Cell Lines: Application Notes and Protocols

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with potent and varied anti-cancer properties.[3] These compounds have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of key signaling pathways that are often dysregulated in cancer.[4][5][6]

Numerous studies have demonstrated the ability of thiazole-containing molecules to target critical cellular machinery involved in cancer progression.[1] Some derivatives act as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.[2] Others have been found to inhibit protein kinases, such as those in the PI3K/mTOR and MAPK signaling cascades, which are crucial for cancer cell growth, proliferation, and survival.[5][7] The capacity of thiazole derivatives to modulate these fundamental cellular processes underscores their potential as a versatile platform for the development of novel anti-cancer therapeutics.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-cancer properties of a novel thiazole compound, Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate . The following application notes and detailed protocols outline a systematic approach to evaluate its cytotoxic and mechanistic effects on various cancer cell lines.

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating a novel compound's anti-cancer potential is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Rationale for Experimental Choices:

-

Choice of Cell Lines: A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. This could include, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). Including a non-cancerous cell line (e.g., HEK293) is crucial for evaluating selective toxicity.

-

Dose-Response and Time-Course: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment with a wide range of compound concentrations is essential. A time-course experiment (e.g., 24, 48, 72 hours) will reveal the time-dependent effects of the compound.

Protocol: MTT Assay for Adherent Cancer Cells[10]

-

Cell Seeding:

-

Trypsinize and count adherent cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate in a suitable solvent (e.g., DMSO or sterile PBS) and create serial dilutions in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound dose) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium. For adherent cells, this can be done by gentle aspiration.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table to compare the cytotoxic activity of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate across different cell lines and time points.

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 28.5 ± 3.1 |

| HeLa | Cervical Cancer | 12.8 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 21.4 ± 2.5 |

| HEK293 | Normal Kidney | > 100 |

II. Investigating the Mechanism of Cell Death: Apoptosis Assay

Once the cytotoxic potential of the compound is established, the next crucial step is to determine the mechanism of cell death. Apoptosis is a common mechanism by which anti-cancer agents eliminate tumor cells.[11] The Annexin V-FITC apoptosis detection assay is a standard method for identifying apoptotic cells.[12] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to detect apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[15]

Experimental Workflow: Apoptosis Detection

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay[16]

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.[16]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained and single-stained controls to set up the compensation and quadrants.

-

Acquire at least 10,000 events per sample.

-

Data Presentation: Hypothetical Apoptosis Analysis

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) can be quantified and presented in a table.

| Treatment (48h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

III. Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Anti-cancer compounds often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[4] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[17] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]

Protocol: Cell Cycle Analysis by PI Staining[19]

-

Cell Preparation and Fixation:

-

Seed cells and treat with the compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Fix the cells at 4°C for at least 30 minutes (can be stored for longer periods).

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Data Presentation: Hypothetical Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified and tabulated.

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 60.5 ± 4.2 | 25.1 ± 2.3 | 14.4 ± 1.9 |

| Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (IC50) | 75.3 ± 5.1 | 12.2 ± 1.8 | 12.5 ± 1.7 |

IV. Investigating Molecular Mechanisms: Western Blotting for Signaling Pathways

To delve deeper into the molecular mechanism of action, Western blotting can be employed to examine the effect of the compound on key signaling proteins.[19] The PI3K/Akt and MAPK/ERK pathways are frequently activated in cancer and play crucial roles in cell survival, proliferation, and resistance to apoptosis.[7][20] Thiazole derivatives have been reported to inhibit these pathways.[5] Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylation status, which is often indicative of their activation state.[21]

Hypothetical Signaling Pathway Targeted by Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Caption: Hypothetical inhibition of Akt and ERK phosphorylation by the compound.

Protocol: Western Blotting[21]

-

Cell Lysis and Protein Quantification:

-

Treat cells with the compound for a specified time (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the anti-cancer properties of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully elucidate its promise as a novel anti-cancer agent.

References

- Thiazole derivatives are gaining prominence in cancer research due to their potent anti-cancer effects and multifaceted biological activities. Notably, in leukemia research, these compounds are studied for their ability to induce apoptosis, disrupt mitochondrial membrane potential (MMP), and modulate cell signaling pathways. (Source: A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b...)

- Molecular mechanistic studies have indicated that the effectiveness of thiazole derivatives in cancer treatment may be achieved through many mechanisms such as aromatase inhibition, EGFR inhibition, and MMP-9 inhibition. This ring system has also been reported as an apoptosis inducer. (Source: Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark)

- Some bis-thiazole derivatives were able to induce apoptosis in representative cancer cell lines. This apoptosis is mainly a mitochondrial-dependent one as indicated by the gene expression experiment. These compounds were able to enhance the pro-apoptotic genes and inhibit the anti-apoptotic ones, transcriptionally. (Source: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers)

- Thiadiazine-based substances exhibit antiproliferative activity against a number of in vitro cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (Hep3B), breast cancer (MC-F), and prostate (PC-3), by targeting and interfering with DNA and stimulating cell cycle arrest, which causes cancer cells to undergo apoptosis. (Source: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI)

- Some novel thiazole derivatives induced G0–G1 phase cell cycle arrest in the leukemia HL-60(TB) cell line. Meanwhile, they significantly increased the total apoptotic activity which was supported by an increase in the level of caspase-3 in leukemia HL-60(TB) cell lines. These experimental results suggested that these are potential PI3Kα/mTOR dual inhibitors. (Source: Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed Central)

- The cytotoxic and/or growth inhibitory effects of some 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives were evaluated in vitro against approximately 66 human tumor cell lines derived from nine neoplastic diseases. Some of the compounds were found to act as anticancer agents.

- A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The thiazole moiety is an eccentric building block for creating anticancer medications. Thiazole derivatives have a great pharmacological profile that targets a variety of proteins and enzymes. (Source: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed)

- Thiazolides strongly inhibited proliferation of colon carcinoma cell lines by promoting G1 phase cell cycle arrest. Thiazolide-induced cell cycle arrest was mediated by inhibition of protein translation via the mTOR/c-Myc/p27 pathway, likely caused by inhibition of mitochondrial respiration.

- Thiazole is an important heterocyclic scaffold widely found in a range of synthetic bioactive molecules, which has attracted considerable attention in drug discovery over the past decade. Thiazole derivatives displayed a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antioxidant, antimicrobial, anti-HIV, and antibacterial activities.

- Thiopyrano[2,3-d]thiazole derivatives have been identified to have various antineoplastic mechanisms, notably, the inhibition of transforming growth factor beta (TGF-β), human carbonic anhydrase IX and XII, and tubulin polymerization, and the activation of PPARγ receptors. (Source: Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - MDPI)

- The inhibition of Akt has been widely explored due to its association with tumor progression and aggressiveness. Significant alterations have been demonstrated in the expression levels of Akt isoforms in certain malignancies.

- Thiazole derivatives have been determined as a potentially promising class of compounds to develop new anti-cancer agents as they have been found to affect the cancer cells selectively (sparing normal cells). These compounds exhibit various mechanisms of action, such as inhibiting cell proliferation, inducing apoptosis, and interfering with cancer cell signalling pathways. (Source: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- A series of thiazole derivatives that showed potent efficacy against cell migration and invasion in metastatic cancer cells have been designed and synthesized. (Source: Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central)

- Small molecules acting as human lactate dehydrogenase A (hLDHA) inhibitors can kill cancer cells by serving as starving agents.

- The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation. For adherent cells, gently remove MTT reagent before adding solvent; for suspension cells, add solvent directly to avoid cell loss. (Source: MTT assay protocol | Abcam)

- The Annexin V-FITC Apoptosis Detection kit detects apoptotic cells by flow cytometry. Annexin V-FITC is a fluorescent probe which binds to phosphatidylserine in the presence of calcium. (Source: Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich)

- Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution. This protocol outlines a reliable method for staining fixed or permeabilized cells using PI, a fluorescent dye that binds stoichiometrically to DNA. (Source: Cell cycle analysis with flow cytometry and propidium iodide - Abcam)

- Methods to measure constitutive MAPK and AKT activity in melanoma cell lines, with a focus upon Western blotting, phospho-flow cytometry and immunofluorescence staining techniques are described. (Source: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH)

- This document provides protocols for using Annexin V to detect apoptotic cells by flow cytometry. (Source: BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific)

- This is a method for cell cycle analysis using propidium iodide (PI), that is, using the fluorescent nucleic acid dye PI to identify the proportion of cells that are in one of the three interphase stages of the cell cycle. (Source: Cell Cycle Analysis by Propidium Iodide Staining - UCL)

- A basic protocol for the MTT Cell Proliferation Assay involves plating cells, incubating them, adding MTT reagent, incubating until a purple precipitate is visible, adding a detergent reagent, and then recording the absorbance at 570 nm.

- Western blot analysis can be used to analyze AKT, MEK, and ERK phosphorylation in cell clones after treatment with inhibitors. (Source: (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the...

- The apoptosis assay using Annexin V staining is based on the principle that normal cells express phosphatidylserine in the inner membrane, and when cells undergo apoptosis, the inner membrane flips to the outer membrane, exposing phosphatidylserine. (Source: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC)

- A protocol for an MTT assay for adherent cancer cells involves removing the growth medium after 72 hours, adding MTT and incubating for 1-3 hours, then removing the MTT and adding DMSO to the cells before reading the absorbance at 570 nm. (Source: Does anyone have a good MTT assay protocol for adherent cells?

- A procedure for PI staining for flow cytometry involves harvesting cells, washing them with PBS or HBSS, and then resuspending them for staining. (Source: Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems)

- The Annexin V apoptosis detection protocol provides a reliable method for identifying early apoptotic cells using Annexin V-FITC staining. This technique exploits the calcium-dependent binding of Annexin V to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. (Source: Annexin V staining assay protocol for apoptosis - Abcam)

- Akt is activated through a dual phosphorylation mechanism. PDK1 phosphorylates Akt within its activation loop at Thr308. A second phosphorylation at Ser473 within the carboxy terminus is also required for activity and is carried out by the mTOR-rictor complex, mTORC2. (Source: PI3K/AKT/MAPK Signaling Resources)

- After plating cells for an MTT assay, they are typically incubated for 72 hours at 37°C. (Source: MTT Cell Assay Protocol)

- To investigate signaling pathways using Western blot, one approach is to treat a sample with an inhibitor that targets an upstream node and then use one or more antibodies specific for downstream targets in different pathways to read the results. (Source: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments)

- A general MTT assay protocol involves preparing cells and test compounds in 96-well plates, incubating for the desired exposure period, adding MTT solution, incubating for 1 to 4 hours, and then adding a solubilization solution. (Source: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH)

- A protocol for Annexin V apoptosis detection involves washing cells, resuspending them, adding FITC Annexin V and PI, incubating for 15 minutes in the dark, and then analyzing by flow cytometry. (Source: FITC Annexin V Apoptosis Detection Kit I - BD Biosciences)

- A protocol for cell cycle analysis using PI staining involves washing fixed cells, resuspending the pellet in a solution of PBS with RNase A and PI, and incubating for 30 minutes in the dark. (Source: DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility)

- Western blot analysis can confirm an increase in the phosphorylation of AKT on Ser473 in various cancer cell lines.

- For flow cytometry analysis of cells stained with PI, the sample is incubated for 15 minutes at room temperature and then analyzed in the presence of the dye. (Source: Propidium Iodide Nucleic Acid Stain - Thermo Fisher Scientific)

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]

- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 21. m.youtube.com [m.youtube.com]

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

Abstract

This application note presents a robust, accurate, and validated analytical method for the quantitative determination of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, a key intermediate in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assay and purity assessment. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a polar organic salt featuring a thiazole heterocycle. Accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredient (API) manufacturing processes where it serves as a precursor or is present as a process-related impurity.

The selected analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is predicated on the physicochemical properties of the analyte and the versatility of the technique.[4][5] RP-HPLC separates compounds based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase.[6][7][8] The analyte, being the sodium salt of a carboxylic acid, is highly polar and water-soluble. To achieve adequate retention on a non-polar stationary phase (like C18), it is essential to control the ionization state of the carboxylate group. By acidifying the mobile phase, the carboxylate is protonated to its less polar carboxylic acid form, increasing its interaction with the stationary phase and leading to a manageable retention time and improved peak shape. This fundamental principle underpins the entire method design.

UV detection is chosen due to the presence of the thiazole ring, a chromophore that exhibits significant absorbance in the UV spectrum, allowing for sensitive and specific detection.

Caption: Logical workflow for selecting the analytical technique and key parameters.

Materials and Instrumentation

Reagents and Standards

-

Reference Standard: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (Purity ≥ 99.5%)

-

Acetonitrile: HPLC grade

-

Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)

-

Orthophosphoric Acid: ACS grade, 85%

Instrumentation

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

Chromatographic Method Protocol

This section provides the detailed, step-by-step protocol for sample analysis.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final pH should be approximately 2.5. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile, HPLC grade.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Accurately weigh a sample containing approximately 25 mg of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute this solution 10-fold with diluent to achieve a target concentration of 100 µg/mL.

HPLC Instrument Parameters

The following table summarizes the optimized chromatographic conditions.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase | Isocratic: 90% Mobile Phase A / 10% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 10 minutes |

Analysis Sequence

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Working Standard Solution five times to establish system suitability.

-

Inject the prepared sample solutions.

-

Inject a Working Standard Solution after every 6-10 sample injections to monitor system drift.

Caption: Standard experimental workflow for the HPLC analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Validation Results Summary

The table below summarizes the experiments performed and the acceptance criteria met during validation.

| Parameter | Experiment | Acceptance Criteria | Result |

| Specificity | Analysis of blank, placebo, and spiked samples. Peak purity analysis using a diode array detector. | No interference at the analyte's retention time. Peak is pure. | Pass |

| Linearity & Range | Analysis of five concentration levels from 50% to 150% of the nominal concentration (50-150 µg/mL). | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |

| Accuracy (Recovery) | Analysis of spiked placebo samples at 80%, 100%, and 120% of the nominal concentration (n=3 at each level). | Mean recovery between 98.0% and 102.0%.[2][9] | 99.2% - 101.5% |

| Precision (Repeatability) | Six replicate preparations of a single sample lot. | Relative Standard Deviation (RSD) ≤ 2.0%.[10] | RSD = 0.85% |

| Precision (Intermediate) | Analysis performed by a different analyst on a different day with different instrumentation. | RSD ≤ 2.0% | RSD = 1.21% |

| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters met. RSD ≤ 2.0%. | Pass |

| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≥ 10). | S/N ≥ 10 | 1.5 µg/mL |

| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N ≥ 3). | S/N ≥ 3 | 0.5 µg/mL |

Causality and Trustworthiness

-

Specificity: By demonstrating that the blank and placebo matrices do not produce any interfering peaks, we establish trust that the signal measured is solely from the analyte of interest.

-

Linearity: A high correlation coefficient (r² > 0.999) confirms a direct and predictable relationship between the analyte concentration and the detector response over the specified range, which is fundamental for accurate quantification.[2]

-

Accuracy: The recovery study directly challenges the method's ability to measure the "true" value by adding a known amount of analyte to a matrix and measuring how much is recovered. Results between 98-102% validate that the method is free from significant systematic error.[1][9]

-

Precision: Repeatability demonstrates the method's consistency under ideal conditions, while intermediate precision proves its ruggedness against typical laboratory variations like different analysts and equipment. A low RSD indicates minimal random error.[2][10]

-

Robustness: Intentionally varying critical parameters and observing minimal impact on the results provides confidence that the method will perform reliably in routine day-to-day use where minor fluctuations are inevitable.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate. The comprehensive validation demonstrates that this method is suitable for its intended purpose in a quality control or research environment, providing trustworthy data for process monitoring and material specification.

References

-

New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central. Available at: [Link]

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid with Pre-Column Derivatization. ResearchGate. Available at: [Link]

-

Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PubMed Central. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

-

Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. Available at: [Link]

-

Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

-

Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. Available at: [Link]

-

7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

-

Reversed-phase chromatography. Wikipedia. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

-

Quality Guidelines. ICH. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. sepscience.com [sepscience.com]

- 5. chromtech.com [chromtech.com]

- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols for the Research Chemical: Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] From anticancer and anti-inflammatory to antimicrobial agents, the versatility of the thiazole scaffold continues to fuel drug discovery and development. This document provides detailed application notes and protocols for a specific research chemical, Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate , a compound poised for exploration within this promising chemical class. While direct literature on this particular sodium salt is nascent, the extensive research on its parent acid and related thiazole acetic acid derivatives provides a strong rationale for investigating its potential as a modulator of key biological pathways. These notes are designed to guide researchers in initiating their exploration of this compound's bioactivity.

Section 1: Compound Profile and Handling

1.1. Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | - |

| Molecular Formula | C₆H₆NNaO₂S | - |

| Molecular Weight | 179.17 g/mol | - |

| Appearance | Solid | - |

| CAS Number | 100140-79-2 (for the parent acid) |

1.2. Safety and Handling

"Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[2] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) for detailed first-aid procedures.[2][3][4][5]

1.3. Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[2]

Section 2: Postulated Biological Activity and Potential Research Applications

Based on the extensive body of research on thiazole derivatives, "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" is a compelling candidate for investigation in the following areas:

-

Oncology: Thiazole-containing compounds have demonstrated significant anticancer activity against a range of human cancer cell lines.[6][7][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical cancer cell signaling pathways.[7][9]

-

Inflammation Research: The thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[10] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[11]

Section 3: Inferred Mechanisms of Action

While the precise molecular targets of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" are yet to be elucidated, the known mechanisms of action for structurally related thiazole derivatives provide a strong foundation for hypothesis-driven research.

3.1. Anticancer Mechanisms

Thiazole derivatives have been reported to exert their anticancer effects through multiple pathways:[8][9]

-

Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells by interfering with DNA and stimulating cell cycle arrest.[7]

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes crucial for cancer progression, including topoisomerase II and protein kinases.[12][13]

-

Disruption of Signaling Pathways: These compounds can modulate key signaling pathways involved in cell growth and proliferation, such as the EGFR pathway.[9]

Caption: Inferred anticancer mechanism of action for thiazole derivatives.

3.2. Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit enzymes involved in the arachidonic acid cascade:[11]

-

COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Thiazole derivatives have been identified as potent COX inhibitors.[14]

-

LOX Inhibition: Some thiazole compounds have also been shown to inhibit lipoxygenase (LOX) enzymes, another key family of enzymes in the inflammatory pathway.[11]

Caption: Inferred anti-inflammatory mechanism of action for thiazole derivatives.

Section 4: Experimental Protocols

The following protocols are generalized based on standard methodologies for evaluating the potential anticancer and anti-inflammatory activities of novel compounds. Researchers should optimize these protocols for their specific experimental setup.

4.1. In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

This protocol outlines a method to assess the cytotoxic effects of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" on a cancer cell line (e.g., MCF-7, HepG2).[15]

Materials:

-

"Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate"

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of "Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate" in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in complete medium.

-